Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate
Overview
Description
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and an ester group at the 2-position. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Amino-3-indolyl-2-oxoacetate
Reduction: 2-(5-Nitro-3-indolyl)-2-oxoacetic acid
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active indole derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-Nitro-3-indolyl)propanoate
- 2-(5-Nitro-3-indolyl)-2-oxoacetic acid
- 2-[(2-Methyl-5-nitro-3-indolyl)-carbonyl]benzoic acid
Uniqueness
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern and functional groups. The presence of both a nitro group and an ester group at specific positions on the indole ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate, a compound with the CAS number 163160-57-4, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its diverse biological properties. The presence of the nitro group and the ester functionality contributes to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of indole derivatives, including this compound.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µM) | MBC (µM) | Target Organisms |
---|---|---|---|
This compound | TBD | TBD | Gram-positive and Gram-negative bacteria |
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | 37.9–113.8 | 57.8–118.3 | S. aureus, L. monocytogenes |
Recent evaluations have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains, often outperforming traditional antibiotics such as ampicillin and streptomycin . The minimal inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at relatively low concentrations.
Anticancer Activity
The indole framework is also associated with anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.
Case Study: Indole Derivatives in Cancer Treatment
In a study examining the effects of indole derivatives on cancer cell lines, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer types, including breast and colon cancer . The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways involving caspases and reactive oxygen species (ROS) .
Table 2: Cytotoxicity of Indole Derivatives
Compound | IC50 (µM) | Cell Lines |
---|---|---|
This compound | TBD | Various cancer cell lines (e.g., MCF7, HCT116) |
Fascaplysin | 0.6–4 | Human colon carcinoma HCT-116 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Indole derivatives may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Properties
IUPAC Name |
methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)8-5-12-9-3-2-6(13(16)17)4-7(8)9/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYATAVBYMWSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277206 | |
Record name | Methyl 5-nitro-α-oxo-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163160-57-4 | |
Record name | Methyl 5-nitro-α-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163160-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-α-oxo-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.